molecular formula C13H7BrClFO B2915216 (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS No. 915095-85-1

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Cat. No.: B2915216
CAS No.: 915095-85-1
M. Wt: 313.55
InChI Key: LVILQFKAGQFQEK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The specific biochemical properties of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone are not well-documented in the literature. It is known that bromine, chlorine, and fluorine atoms in organic compounds can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function of these biomolecules, potentially altering biochemical reactions .

Cellular Effects

It is known that halogenated organic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the same phenyl ring, along with a fluorine atom on the adjacent phenyl ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, a compound belonging to the benzophenone family, has garnered attention in recent research for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H7BrClF. The compound features a carbonyl group linking two aromatic rings, one of which contains bromine and chlorine substituents, while the other contains a fluorine atom. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties . It has been evaluated against various bacterial strains, demonstrating moderate to good activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM
Salmonella typhi11.29 µM

These results indicate that this compound possesses promising antibacterial potential, particularly against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. One notable study assessed its effects on human lung adenocarcinoma cells (SPC-A-1) using the Cell Counting Kit-8 (CCK-8) assay. The findings revealed that the compound exhibited significant growth inhibition of cancer cells, with a mean growth inhibition percentage exceeding 40% .

Case Study: In Vivo Xenograft Experiment

In an in vivo xenograft model, mice treated with this compound showed reduced tumor volumes compared to control groups. The body weight of the mice remained stable, indicating that the compound did not exert significant toxic effects at therapeutic doses .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G0–G1 phase, leading to decreased cell proliferation .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and chlorine is hypothesized to enhance the compound's reactivity towards biological targets. Comparative studies with similar compounds indicate that variations in substitution patterns significantly affect their biological activities.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVILQFKAGQFQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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